

An In-depth Technical Guide to Aminoxy-PEG4-acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aminoxy-PEG4-acid

Cat. No.: B605439

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For Researchers, Scientists, and Drug Development Professionals

Aminoxy-PEG4-acid is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique architecture, featuring a reactive aminoxy group, a flexible tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, provides a versatile platform for covalently linking molecules of interest. This guide offers a comprehensive overview of its structure, properties, and key applications, complete with experimental protocols and logical diagrams to facilitate its use in research and development.

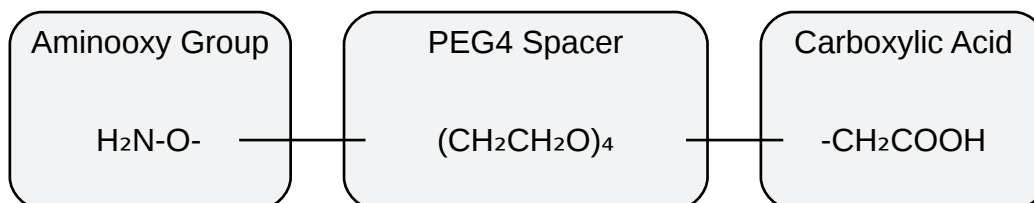
Core Properties and Structure

Aminoxy-PEG4-acid is characterized by its well-defined chemical structure, which imparts specific functionalities and physical properties crucial for its applications. The molecule consists of three key components: an aminoxy terminus, a hydrophilic PEG4 spacer, and a carboxylic acid terminus.

Chemical Structure

The fundamental structure of **Aminoxy-PEG4-acid** is depicted below. The aminoxy group (-O-NH₂) provides a reactive handle for conjugation to molecules containing aldehyde or ketone functionalities, forming a stable oxime linkage.^{[1][2][3]} The carboxylic acid group (-COOH) allows for the formation of stable amide bonds with primary or secondary amines.^{[1][2]} The

PEG4 spacer enhances the aqueous solubility and provides spatial separation between the conjugated molecules.



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Caption: Chemical Structure of **Aminoxy-PEG4-acid**.

Physicochemical Properties

A summary of the key quantitative data for **Aminoxy-PEG4-acid** is presented in the table below for easy reference.

Property	Value	Reference(s)
Chemical Formula	$\text{C}_{11}\text{H}_{23}\text{NO}_7$	
Molecular Weight	281.3 g/mol	
CAS Number	1807537-38-7	
Purity	Typically $\geq 95\%$	
Solubility	Water, DMSO, DMF	
Storage Condition	-20°C	
Appearance	Provided as a 1.0M aqueous solution	

Key Applications and Experimental Protocols

The bifunctional nature of **Aminoxy-PEG4-acid** makes it a valuable tool in various bioconjugation strategies, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Oxime Ligation for Bioconjugation

The aminoxy group of **Aminoxy-PEG4-acid** reacts specifically with aldehydes or ketones to form a stable oxime bond. This reaction is highly chemoselective and can be performed under mild conditions, making it ideal for modifying sensitive biomolecules.

Experimental Protocol: General Oxime Ligation

This protocol describes a general procedure for conjugating an aminoxy-containing molecule to a biomolecule with an aldehyde or ketone group.

Materials:

- Aldehyde or ketone-containing biomolecule
- **Aminoxy-PEG4-acid**
- Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5)
- Aniline (optional, as a catalyst)
- Desalting column

Procedure:

- Dissolve the aldehyde or ketone-containing biomolecule in the conjugation buffer.
- Prepare a stock solution of **Aminoxy-PEG4-acid** in an appropriate solvent (e.g., DMSO or water).
- Add a molar excess of the **Aminoxy-PEG4-acid** solution to the biomolecule solution. The exact molar ratio should be optimized for the specific application.
- If desired, add aniline to a final concentration of 10-20 mM to catalyze the reaction.
- Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as LC-MS.

- Purify the resulting conjugate using a desalting column or other suitable chromatography method to remove unreacted linker and byproducts.

Caption: Oxime Ligation Workflow.

Amide Bond Formation

The carboxylic acid terminus of **Aminoxy-PEG4-acid** can be activated to react with primary amines, forming a stable amide bond. This is a common strategy for linking peptides, proteins, or other amine-containing molecules.

Experimental Protocol: General Amide Coupling

This protocol outlines a general method for conjugating a molecule with a primary amine to the carboxylic acid of **Aminoxy-PEG4-acid**.

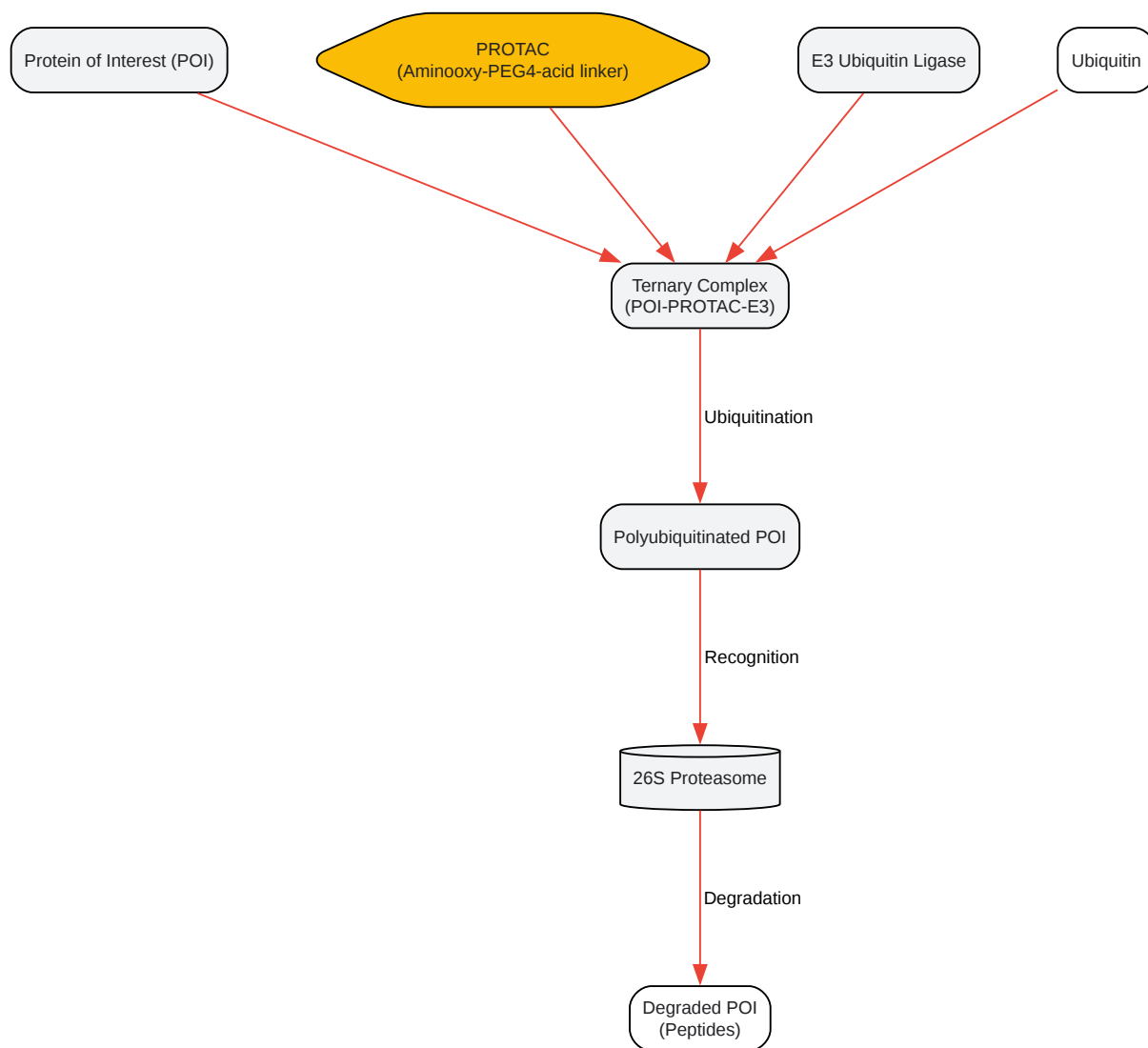
Materials:

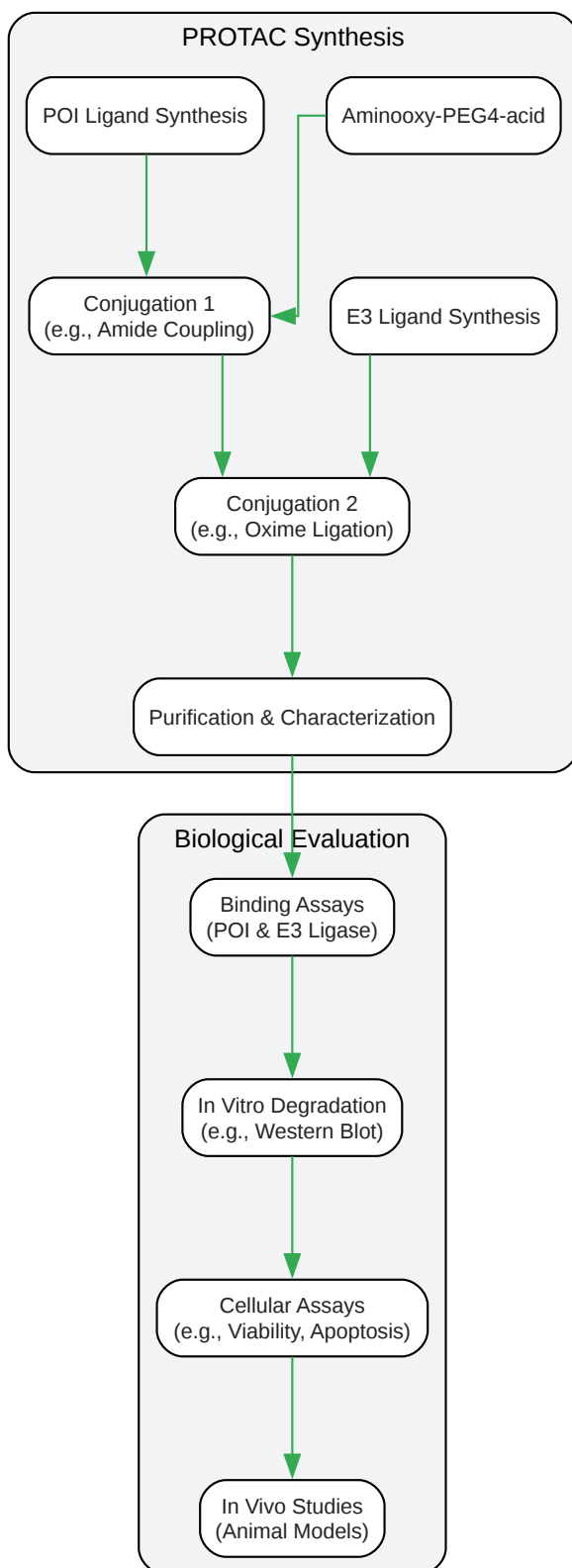
- Amine-containing molecule
- **Aminoxy-PEG4-acid**
- Anhydrous DMF or other suitable aprotic solvent
- Coupling reagents (e.g., HATU, EDC)
- Base (e.g., DIPEA)
- Purification system (e.g., preparative HPLC)

Procedure:

- Dissolve **Aminoxy-PEG4-acid** in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
- Add the coupling reagent (e.g., 1.1 equivalents of HATU) and the base (e.g., 2 equivalents of DIPEA) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

- Add the amine-containing molecule (1 equivalent) to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by LC-MS.
- Upon completion, the product can be purified by preparative HPLC.





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- To cite this document: BenchChem. [An In-depth Technical Guide to Aminoxy-PEG4-acid: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605439#aminoxy-peg4-acid-structure-and-properties]

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